molecular formula C25H21NO4 B6544290 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide CAS No. 929372-44-1

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Cat. No. B6544290
CAS RN: 929372-44-1
M. Wt: 399.4 g/mol
InChI Key: BHDXUWZVTKJZJZ-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide” is a chemical compound with the linear formula C24H19NO5 . It has a molecular weight of 401.423 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has been studied for its potential use in drug delivery, as well as its biochemical and physiological effects on the body. In particular, it has been studied for its potential to act as a prodrug, which is a drug that is inactive until it is metabolized in the body. It has also been studied for its potential to act as a drug carrier, allowing drugs to be delivered to specific parts of the body. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases, as well as its potential to act as an antioxidant.

Mechanism of Action

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has been studied for its potential to act as a prodrug, which is a drug that is inactive until it is metabolized in the body. It has been found to be metabolized by enzymes in the body, such as cytochrome P450 and UDP-glucuronosyltransferase, which can then activate the drug. Additionally, this compound has been found to interact with various cellular targets, such as enzymes, receptors, and transporters, which can then lead to its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a drug carrier, allowing drugs to be delivered to specific parts of the body. In addition, it has been studied for its potential to act as an antioxidant, which can help to protect cells from oxidative damage. Additionally, this compound has been studied for its potential to act as an anti-inflammatory, which can help to reduce inflammation in the body. It has also been studied for its potential to act as an anti-cancer agent, which can help to reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has several advantages for use in lab experiments. It is a relatively safe compound to work with and has been found to be relatively stable in aqueous solutions. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in lab experiments. It is relatively expensive to purchase and can be difficult to store for extended periods of time. Additionally, it can be difficult to measure accurately in small quantities.

Future Directions

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has a wide range of potential applications, and there are a number of possible future directions for research. These include further research into its potential use as a drug carrier, its potential to act as an antioxidant, its potential to act as an anti-inflammatory, and its potential to act as an anti-cancer agent. Additionally, further research could be conducted into its potential use in targeted drug delivery, its potential to act as a prodrug, and its potential to interact with various cellular targets. Furthermore, further research could be conducted into its potential to be used in the synthesis of various compounds, such as drugs and other materials.

Synthesis Methods

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide can be synthesized using a variety of methods, including the Fischer indole synthesis, the Wittig reaction, and the Sandmeyer reaction. The Fischer indole synthesis involves a reaction between an aldehyde and an amine in the presence of a base. The Wittig reaction is a type of electrophilic substitution reaction where an alkene is reacted with a phosphonium ylide to form an alkene. The Sandmeyer reaction is a type of nucleophilic substitution reaction where an aryl halide is reacted with a base to form an aryl amine.

Safety and Hazards

This compound may be hazardous, as similar compounds are known to be corrosive to metals and skin . Vapors may cause serious burns to the eyes .

properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-22-21(14-19)16(2)24(30-22)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDXUWZVTKJZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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